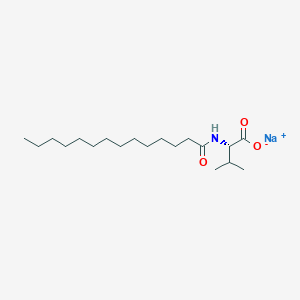

Sodium N-tetradecanoyl-L-valinate

Description

Overview of N-Acylated Amino Acid Surfactants in Scientific Inquiry

N-acylated amino acid surfactants (NAAS) represent a significant and versatile class of amphiphiles that have been the focus of extensive scientific inquiry for several decades. chalmers.se These surfactants are characterized by a molecular structure consisting of an amino acid as the hydrophilic "head" group and a fatty acid as the hydrophobic "tail." The linkage between these two components is an amide bond. encyclopedia.pubwhiterose.ac.uk This design imparts a range of desirable properties, including high surface activity, biodegradability, and low toxicity, making them attractive for a multitude of research and industrial applications. researchgate.net

The scientific interest in NAAS stems from their tunable properties, which can be readily modified by altering either the amino acid or the fatty acid component. Researchers have explored a wide array of amino acids, including glycine (B1666218), glutamic acid, sarcosine, and arginine, to vary the nature of the hydrophilic headgroup. chalmers.seacs.org Similarly, the length and saturation of the fatty acid chain (from C8 to C18) are systematically varied to control the hydrophobicity of the surfactant. This modularity allows for the fine-tuning of properties such as critical micelle concentration (CMC), surface tension reduction, foaming ability, and emulsification capacity to meet specific application requirements. researchgate.netacademie-sciences.fr

In academic research, NAAS are investigated for their self-assembly behavior in aqueous solutions, where they form micelles, vesicles, and other aggregates. These studies are crucial for understanding the fundamental principles of colloid and interface science. Furthermore, their biocompatibility has led to research in areas such as drug delivery, where they can act as carriers for hydrophobic drugs, and in personal care product formulations, where their mildness to the skin is a significant advantage. chalmers.seresearchgate.net The primary method for synthesizing these surfactants has traditionally been the Schotten-Baumann reaction, which involves the acylation of the amino acid with a fatty acyl chloride in an alkaline medium. acs.orgnih.gov However, greener synthesis routes, including enzymatic methods, are also a key area of contemporary research. nih.gov

Historical Perspective on Valine-Derived Amphiphiles in Chemical and Biological Research

The exploration of amino acids as components of surface-active agents dates back to the early 20th century, shortly after their discovery as the fundamental building blocks of proteins. acs.org Initially, their potential was recognized for applications requiring preservation and antimicrobial properties. The systematic development of amino acid-based surfactants, however, gained momentum in the mid to late 20th century, driven by the desire for more biocompatible and biodegradable alternatives to conventional petroleum-based surfactants.

Within this broader history, the use of specific amino acids like valine to create amphiphilic molecules followed the general trend of investigating various natural amino acids. Valine, a non-polar, aliphatic amino acid, offers a unique branched isopropyl side chain that influences the packing and interfacial behavior of the resulting surfactant. While early research on N-acyl amino acid surfactants often focused on more readily available or simpler amino acids like glycine and glutamic acid, the investigation into a wider variety of amino acid headgroups, including valine, expanded the understanding of structure-property relationships in these amphiphiles.

Properties

IUPAC Name |

sodium;(2S)-3-methyl-2-(tetradecanoylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23;/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23);/q;+1/p-1/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZXDXQVDXVCCC-FERBBOLQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Sodium N Tetradecanoyl L Valinate

Strategies for De Novo Synthesis of Sodium N-tetradecanoyl-L-valinate

The de novo synthesis of this compound involves the coupling of a tetradecanoyl group (derived from myristic acid) to the nitrogen atom of L-valine, followed by conversion to its sodium salt. Several established methods are employed for this purpose.

A cornerstone of N-acyl amino acid synthesis is the Schotten-Baumann reaction . This method involves the acylation of the amino acid with a fatty acyl chloride, in this case, tetradecanoyl chloride (myristoyl chloride), under alkaline conditions. The reaction is typically carried out in a biphasic system of water and an organic solvent. The amino acid, L-valine, is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide), which both deprotonates the amino group to increase its nucleophilicity and neutralizes the hydrogen chloride byproduct formed during the reaction. The tetradecanoyl chloride, dissolved in an organic solvent, is then added to the aqueous solution. The resulting N-tetradecanoyl-L-valine can be precipitated by acidifying the mixture and subsequently converted to its sodium salt by neutralization with sodium hydroxide. researchgate.netacs.org

Another prevalent approach is the direct amidation of fatty acids with amino acids at elevated temperatures (above 170°C). researchgate.net This method involves the direct condensation of tetradecanoic acid with L-valine. To drive the reaction to completion, the water formed as a byproduct is continuously removed, often with the aid of a nitrogen stream. researchgate.net

The amidation of fatty acid methyl esters offers an alternative route. Here, methyl tetradecanoate is reacted with the sodium salt of L-valine in the presence of a catalyst, such as sodium methoxide. researchgate.net This transamidation reaction can yield the desired this compound directly.

The use of fatty acid anhydrides is also a viable method. Tetradecanoic anhydride can react with L-valine under appropriate conditions to form the N-acylated amino acid. researchgate.net Following the acylation step in these methods, the resulting N-tetradecanoyl-L-valinic acid is converted to its sodium salt by reacting it with a sodium base, such as sodium hydroxide.

Table 1: Comparison of De Novo Synthesis Methods for N-Acyl Amino Acids

| Method | Acylating Agent | Key Conditions | Advantages | Disadvantages |

| Schotten-Baumann Reaction | Tetradecanoyl chloride | Alkaline aqueous solution, biphasic system | Widely applicable, relatively high yields | Use of acyl chlorides can be expensive, generation of salt byproduct |

| Direct Amidation | Tetradecanoic acid | High temperatures (>170°C), water removal | Uses readily available fatty acids | High energy consumption, potential for side reactions |

| Fatty Acid Methyl Ester Amidation | Methyl tetradecanoate | Catalyst (e.g., sodium methoxide) | Can directly yield the sodium salt | May require specific catalysts and conditions |

| Fatty Acid Anhydride Amidation | Tetradecanoic anhydride | Varies depending on specific protocol | Can be efficient | Anhydrides may be less readily available than fatty acids |

For the industrial production of N-acylated amino acids like this compound, several factors are of critical importance, including cost-effectiveness, scalability, process safety, and environmental impact. The Schotten-Baumann condensation is a frequently utilized method in industrial settings. researchgate.net However, challenges such as the cost of acyl chlorides and the generation of stoichiometric amounts of salt byproducts can be significant drawbacks. acs.org

To enhance the efficiency of industrial processes, continuous reaction systems have been developed. One such innovation involves the use of static mixers for the amidation reaction between a fatty acyl chloride and an amino acid under alkaline conditions. This approach overcomes issues of poor reaction uniformity and difficult heat exchange often encountered in traditional batch reactors, especially with high-viscosity materials, leading to an improved reaction conversion ratio.

The direct amidation of fatty acids and the amidation of fatty acid methyl esters also hold industrial potential. researchgate.net However, the high temperatures required for direct amidation can lead to increased energy costs and potential color degradation of the product. The fatty acid methyl ester route can be more efficient but may require specific catalysts and purification steps to remove unreacted starting materials and byproducts.

In recent years, there has been a growing interest in "green" or more sustainable manufacturing processes. Enzymatic synthesis represents a promising alternative to traditional chemical methods. acs.org Enzymes, such as lipases and proteases, can catalyze the formation of the amide bond under milder reaction conditions, often in aqueous media, which reduces energy consumption and the use of hazardous solvents. researchgate.net While enzymatic methods offer advantages in terms of environmental friendliness and high selectivity, challenges such as lower reaction rates and the cost and stability of enzymes can be barriers to large-scale industrial implementation. researchgate.net

Table 2: Industrial Synthesis Considerations for N-Acylated Amino Acids

| Consideration | Schotten-Baumann | Direct Amidation | Fatty Acid Methyl Ester Amidation | Enzymatic Synthesis |

| Feedstock Cost | Moderate to High (Acyl Chlorides) | Low (Fatty Acids) | Moderate (Fatty Acid Esters) | Low (Fatty Acids) |

| Energy Consumption | Low to Moderate | High | Moderate | Low |

| Byproduct Generation | High (Salt) | Low (Water) | Moderate (Methanol) | Minimal |

| Process Complexity | Moderate | Relatively Simple | Moderate | Potentially High (Enzyme handling) |

| Environmental Impact | Moderate | Low to Moderate | Low to Moderate | Low |

| Scalability | Well-established | Moderate | Good | Under development |

Functional Group Transformations and Derivatization of the Valinate Moiety

Once this compound is synthesized, the valinate portion of the molecule offers sites for further chemical modification, primarily at the carboxyl group. The isopropyl side chain of valine is generally non-reactive under typical derivatization conditions. study.com

The free carboxylic acid of N-tetradecanoyl-L-valine (before neutralization to the sodium salt) can undergo esterification to produce N-tetradecanoyl-L-valinate esters. This can be achieved by reacting the N-acylated amino acid with an alcohol in the presence of an acid catalyst or by using coupling reagents such as Mukaiyama's reagent. mdpi.com For analytical purposes, such as gas chromatography, derivatization to methyl or isopropyl esters is common. researchgate.net

The carboxyl group can also be converted into a new amide by reaction with an amine using a suitable coupling agent. This transformation is a fundamental reaction in peptide synthesis and can be applied to N-acylated amino acids to generate more complex structures. organic-chemistry.org

Furthermore, the carboxylic acid can be reduced to an alcohol, yielding N-tetradecanoyl-L-valinol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). britannica.com Under carefully controlled conditions, it is also possible to achieve a partial reduction to the corresponding aldehyde, N-tetradecanoyl-L-valinal. researchgate.netorganic-chemistry.org

Table 3: Derivatization of the Valinate Carboxyl Group

| Transformation | Reagent/Method | Product | Potential Application |

| Esterification | Alcohol, Acid Catalyst/Coupling Reagent | N-tetradecanoyl-L-valinate ester | Analytical derivatization, intermediate synthesis |

| Amidation | Amine, Coupling Agent | N-tetradecanoyl-L-valinamide | Synthesis of peptide-like structures |

| Reduction to Alcohol | LiAlH4, BH3 | N-tetradecanoyl-L-valinol | Synthesis of novel derivatives |

| Reduction to Aldehyde | Bulky reducing agents (e.g., DIBAL-H) | N-tetradecanoyl-L-valinal | Intermediate for further synthesis |

Structural Modifications of the Acyl Chain and Their Synthetic Routes

Modification of the tetradecanoyl (myristoyl) chain of this compound can be achieved primarily by selecting a different fatty acid as the starting material for the synthesis. This allows for the introduction of acyl chains with varying lengths, degrees of unsaturation, and branching.

To synthesize an analogue with an unsaturated acyl chain , an unsaturated fatty acid chloride or ester, such as oleoyl chloride (for an 18-carbon monounsaturated chain), would be used in the initial acylation step. The presence of double bonds in the acyl chain can influence the physical properties of the resulting surfactant, such as its melting point and solubility. pharmacy180.com

Similarly, to introduce a branched acyl chain , a branched-chain fatty acid, like isostearic acid, would be employed as the starting material. The synthesis of these precursor fatty acids can be complex, but their incorporation into the N-acyl amino acid structure follows the same principles as for straight-chain fatty acids. The use of branched-chain fatty acids can impact the packing of the surfactant molecules and alter their surface activity.

While the most straightforward approach to acyl chain modification is through the selection of the initial fatty acid, post-synthetic modification of the acyl chain is theoretically possible but less common. For instance, creating unsaturation in a saturated acyl chain already attached to the valine moiety would require specific and potentially harsh reaction conditions that might compromise the integrity of the rest of the molecule. Enzymatic modifications, such as hydroxylation of the acyl chain, have been reported for some N-acyl amino acids in biological contexts and could potentially be adapted for synthetic purposes. nih.gov

Table 4: Strategies for Acyl Chain Modification

| Modification | Synthetic Approach | Starting Material Example | Effect on Properties |

| Chain Length Variation | Use of different fatty acid derivatives in synthesis | Lauroyl chloride (12 carbons), Stearoyl chloride (18 carbons) | Alters hydrophobicity, solubility, and surface tension |

| Introduction of Unsaturation | Use of unsaturated fatty acid derivatives | Oleoyl chloride (18:1), Linoleoyl chloride (18:2) | Lowers melting point, increases fluidity |

| Introduction of Branching | Use of branched-chain fatty acid derivatives | Isostearic acid | Affects molecular packing, can improve solubility in oils |

| Post-synthetic Modification | Enzymatic or chemical modification of the existing acyl chain | N-tetradecanoyl-L-valinate | Can introduce functional groups like hydroxyls (less common) |

Supramolecular Assemblies and Self Organization Phenomena of Sodium N Tetradecanoyl L Valinate

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) aggregate to form spherical or cylindrical structures with their hydrophobic tails sequestered in the core and their hydrophilic headgroups exposed to the aqueous environment.

Table 1: Representative Critical Micelle Concentration (CMC) Values for a Related Anionic Surfactant

| Surfactant | Temperature (°C) | CMC (mM) |

| Sodium Dodecyl Sulfate (SDS) | 25 | 8.2 |

Note: This table provides a representative CMC value for a common anionic surfactant for comparative purposes, as specific literature values for Sodium N-tetradecanoyl-L-valinate are not available.

Factors Influencing Micellar Formation and Stability

The formation and stability of micelles of this compound are governed by a delicate balance of intermolecular forces. Key factors include:

Hydrophobic Effect: The primary driving force for micellization is the entropically favorable removal of the hydrophobic tetradecanoyl chains from the surrounding water molecules.

Electrostatic Interactions: The negatively charged carboxylate headgroups create repulsive forces that oppose micelle formation. These repulsions can be modulated by the addition of electrolytes, which screen the charges and typically lead to a lower CMC and larger micelles.

Van der Waals Forces: Attractive van der Waals interactions between the hydrocarbon tails contribute to the cohesive energy of the micelle core.

Temperature: Temperature can have a complex effect on micellization, influencing both the hydrophobic effect and the solubility of the surfactant.

Chiral Micelle Formation and Enantiomeric Selectivity Mechanisms

A particularly fascinating aspect of surfactants derived from chiral amino acids like L-valine is their ability to form chiral micelles. The stereochemistry of the valine headgroup is imparted to the supramolecular assembly, creating a chiral microenvironment within the micelle.

This chirality can be exploited for enantiomeric recognition and separation. The mechanism of enantiomeric selectivity arises from the differential interactions between the chiral micelle and the enantiomers of a chiral guest molecule. These interactions can include:

Diastereomeric Complex Formation: The chiral micelle and a chiral analyte can form transient diastereomeric complexes. The differing stabilities of these complexes for each enantiomer of the analyte lead to selectivity.

Three-Point Interaction Model: For effective chiral recognition, a minimum of three points of interaction between the chiral selector (the micelle) and the analyte is often required. These interactions can be a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Steric Fit: The specific three-dimensional structure of the chiral micelle can create binding pockets or sites that sterically favor the binding of one enantiomer over the other.

Studies on related chiral micelles, such as those formed from poly(sodium N-undecanoyl-L-tryptophanate), have demonstrated the use of fluorescence spectroscopy to probe these chiral recognition events. nih.gov The changes in the fluorescence emission of a chiral probe upon interaction with enantiomers can quantify the degree of enantiomeric recognition. nih.gov

Organogelation Properties and Low-Molecular-Weight Gelator (LMOG) Systems

In addition to forming micelles in water, this compound and its protonated form, N-tetradecanoyl-L-valine, are expected to act as low-molecular-weight gelators (LMWGs) in organic solvents. LMWGs are small molecules that can self-assemble in a liquid to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel.

Gel Network Formation and Morphological Characterization

The gelation process is driven by non-covalent interactions, primarily hydrogen bonding between the amide and carboxylic acid/carboxylate groups, and van der Waals interactions between the long alkyl chains. These interactions lead to the formation of one-dimensional fibrillar structures, which then entangle to form the gel network.

The morphology of these gel networks can be characterized by techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). For related N-dodecanoyl-L-amino acids, including the valine derivative, SEM studies have revealed the presence of intricate, three-dimensional networks of self-assembled fibers. nih.gov The dimensions and connectivity of these fibers are dependent on the specific amino acid, the solvent, and the gelation conditions.

Table 2: Gelation Properties of a Related N-Dodecanoyl-L-amino Acid in Various Solvents

| Solvent | Gelation Ability |

| Toluene | Gel |

| Water | Opaque Gel |

Note: This table is based on the reported gelation behavior of N-dodecanoyl-L-alanine, a closely related compound, and is illustrative of the types of solvents that can be gelated. nih.gov

Solvent-Dependent Gelation Mechanisms

The ability of N-tetradecanoyl-L-valine to form a gel is highly dependent on the nature of the solvent. The solvent plays a crucial role in mediating the self-assembly process.

Polar Solvents: In polar solvents, hydrogen bonding is a dominant driving force for self-assembly. The solvent molecules can also interact with the gelator, influencing the final network structure.

Apolar Solvents: In apolar solvents, the hydrophobic interactions of the alkyl chains become more significant, while hydrogen bonding between the headgroups provides the primary directional interactions for fiber formation. The gelation in apolar solvents often results in transparent gels. nih.gov

The interplay between gelator-gelator, gelator-solvent, and solvent-solvent interactions determines whether a stable gel will form.

Vesicle Formation and Bilayer Self-Assembly in Aqueous Systems

Under specific conditions, typically involving changes in pH or the presence of co-surfactants, amino acid-based surfactants like this compound can self-assemble into vesicles. Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core.

The formation of a bilayer structure requires a specific molecular geometry, often described by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. By altering factors such as pH, the effective headgroup size of this compound can be modulated. Protonation of the carboxylate group reduces the headgroup repulsion, favoring a more cylindrical or conical shape that can pack into a bilayer.

The resulting vesicles can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). These structures are of great interest as mimics of biological membranes and as potential drug delivery vehicles. The chirality of this compound would also be expressed on the surface of the vesicle, potentially leading to chiral recognition at the vesicle-water interface.

Thermodynamic Aspects of Vesicle Formation

For a closely related compound, Sodium N-dodecanoyl-L-valinate (C12Val), studies on its micelle formation provide insight into the thermodynamic contributions. The enthalpy of micelle formation (ΔH°m) for C12Val and other N-dodecanoyl amino acid surfactants was found to be positive at lower temperatures (e.g., 288.15 K) and decreased with increasing temperature, becoming negative at higher temperatures (above 308.15 K). nii.ac.jp This temperature dependence suggests a shift in the dominant forces driving self-assembly. At lower temperatures, the process is primarily entropy-driven, stemming from the release of structured water molecules from around the hydrophobic chains. As the temperature rises, enthalpic contributions from favorable interactions between the surfactant molecules become more significant. nii.ac.jp

The standard Gibbs energy of micellization (ΔG°m) is related to the critical micelle concentration (CMC), a key parameter indicating the onset of self-assembly. For N-dodecanoyl amino acid surfactants, the CMC decreases as the hydrophobicity of the amino acid residue increases. nii.ac.jp This implies that a more hydrophobic side chain on the amino acid headgroup promotes aggregation at lower concentrations.

While vesicle formation is distinct from micellization, often favored by double-chained surfactants or specific packing parameters, the underlying thermodynamic drivers are similar. The transition from micelles to vesicles can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. For mixed anionic and cationic surfactant systems, the work required to bend a planar bilayer into a vesicle is a critical thermodynamic barrier. This bending energy is minimized at specific surfactant compositions, allowing for the formation of stable vesicles. dtu.dk

| Surfactant | CMC (mmol/L) | ΔH°m (kJ/mol) | Aggregation Number |

|---|---|---|---|

| Sodium N-dodecanoyl-glycinate (C12Gly) | - | - | - |

| Sodium N-dodecanoyl-L-alaninate (C12Ala) | - | - | - |

| Sodium N-dodecanoyl-L-valinate (C12Val) | - | - | - |

| Sodium N-dodecanoyl-L-leucinate (C12Leu) | - | - | - |

Influence of Head-Group and Acyl Chain Structure on Bilayer Organization

The structure of the hydrophilic head-group and the hydrophobic acyl chain are determinant factors in the self-assembly of surfactants into bilayers and vesicles. These molecular features dictate the packing parameter, a geometric concept that predicts the likely shape of the aggregate. nii.ac.jp

The head-group , in this case, N-tetradecanoyl-L-valinate, possesses a specific size and charge that influences intermolecular spacing and curvature of the resulting assembly. The L-valine residue, with its isopropyl side chain, contributes to the steric bulk of the headgroup. The hydrophobicity of the amino acid side chain has been shown to affect the CMC; more hydrophobic side chains lead to lower CMCs. nii.ac.jpmdpi.com For instance, in a series of N-dodecanoyl amino acid surfactants, the CMC decreased monotonously with the increasing hydrophobicity of the amino acid residue. nii.ac.jp The charge of the headgroup also plays a critical role. At varying pH levels, the net charge of an amino acid can change, which in turn alters its binding efficiency and interaction with other surfactant molecules. nih.gov

The acyl chain structure , specifically its length, is a primary determinant of the hydrophobicity of the surfactant molecule. A longer acyl chain, such as the tetradecanoyl (C14) chain in this compound, generally leads to a lower CMC compared to its shorter-chain counterparts like the dodecanoyl (C12) analogue. researchgate.net This is because the greater hydrophobic driving force for aggregation outweighs the repulsive forces between the head groups. The length of the hydrocarbon chain is a critical factor in amino acid-surfactant interactions, influencing the changes that occur both below and above the CMC. nih.gov In self-assembling peptide systems, which share similarities with amino acid-based surfactants, the hydrophobicity of the tail (composed of amino acids like valine or leucine) influences the packing and the resulting nanostructures. pnas.org

The interplay between the head-group size and the volume and length of the acyl chain is captured by the packing parameter, P = v / (a * l), where 'v' is the volume of the hydrophobic chain, 'a' is the area of the head-group, and 'l' is the length of the hydrophobic chain. pnas.org Surfactants with a packing parameter that favors a cylindrical shape tend to form bilayers, which can close upon themselves to form vesicles. For single-chain surfactants like this compound, the balance between the head-group repulsion and the hydrophobic attraction of the long acyl chain is critical for the formation of stable bilayer structures.

| Molecular Feature | Influence on Self-Assembly | Observed Trend |

|---|---|---|

| Head-Group (Amino Acid) | Affects steric hindrance and intermolecular interactions. | Increasing hydrophobicity of the amino acid side chain decreases the CMC. nii.ac.jp |

| Acyl Chain Length | Determines the strength of the hydrophobic effect. | Longer acyl chains generally lead to a lower CMC and promote aggregation. researchgate.net |

Molecular Interactions and Biochemical Mechanisms of Sodium N Tetradecanoyl L Valinate

Protein-Ligand and Protein-Membrane Interactions

The unique amphipathic nature of Sodium N-tetradecanoyl-L-valinate, possessing both a hydrophobic tetradecanoyl tail and a hydrophilic L-valinate headgroup, dictates its interactions with proteins, particularly membrane proteins.

The study of membrane proteins is often hindered by their insolubility in aqueous solutions. Detergents are crucial for extracting these proteins from their native lipid bilayer environment into an aqueous medium for purification and analysis. sigmaaldrich.com this compound, as a mild anionic surfactant, can be employed for this purpose.

The process of solubilization involves the disruption of the lipid bilayer by detergent molecules, which then form micelles around the hydrophobic transmembrane domains of the protein. sigmaaldrich.com This creates a protein-detergent complex that is soluble in aqueous buffers. A successful solubilization protocol yields a high amount of the target protein in a stable and active conformation. sigmaaldrich.com The choice of detergent is critical, as harsh detergents can lead to protein denaturation and loss of function. Some membrane proteins require the presence of specific lipids to maintain their native structure and activity. sigmaaldrich.com In such cases, the detergent must be able to form a stable protein-lipid-detergent complex without stripping away these essential lipids. sigmaaldrich.com

Table 1: Key Considerations for Membrane Protein Solubilization using Detergents

| Factor | Importance |

| Detergent Concentration | Must be above the critical micelle concentration (CMC) to form micelles and effectively solubilize the membrane protein. |

| Temperature | Can influence the fluidity of the lipid membrane and the efficiency of solubilization. |

| pH and Ionic Strength | Buffer conditions can affect the charge of both the protein and the detergent, influencing their interaction. |

| Presence of Lipids | Some proteins require specific lipid interactions for stability and function, which must be preserved. sigmaaldrich.com |

Beyond solubilization, surfactants like this compound can modulate the conformation and activity of proteins in vitro. The interaction between a protein and a ligand, such as this surfactant, can induce conformational changes that alter the protein's function. These changes can be studied using techniques like mass spectrometry, which can map binding interfaces and reveal structural alterations.

The binding of a ligand can lead to the burial of solvent-accessible surfaces on the protein, a phenomenon that can be detected through changes in the extent of covalent labeling. This approach is particularly useful for studying dynamic proteins like G-protein coupled receptors (GPCRs), which undergo significant conformational changes upon ligand binding.

Modulation of Cellular Processes and Pathways (in vitro Models)

In vitro cell culture models provide a platform to investigate the effects of compounds like this compound on specific cellular processes and signaling pathways.

Amino acid-based surfactants have been investigated for their potential anti-inflammatory properties. The inflammatory response is a complex process involving the activation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators. nih.govnih.gov

In vitro studies using cell lines like RAW 264.7 macrophages are commonly employed to screen for anti-inflammatory activity. nih.gov Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is often used to induce an inflammatory response in these cells. The effect of a test compound on the production of inflammatory markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6) is then measured. nih.govnih.gov While specific studies on the anti-inflammatory mechanisms of this compound are not detailed in the provided search results, the general approach involves assessing its ability to modulate these key inflammatory pathways.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including biofilm formation and virulence factor production. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which can confer increased resistance to antibiotics and host immune responses. nih.gov

Some surfactants and small molecules have been shown to interfere with QS signaling, thereby inhibiting biofilm formation. For instance, sodium salicylate (B1505791) has been demonstrated to downregulate the agr QS system in Staphylococcus aureus, leading to decreased toxin production and altered biofilm formation. nih.gov The effect on biofilm formation can be dependent on the specific bacterial strain and the surface material. nih.gov Given its surfactant properties, this compound could potentially disrupt the integrity of the bacterial cell membrane or interfere with the signaling molecules involved in QS, thereby affecting biofilm development. However, specific research on its impact on quorum sensing and biofilm formation is not available in the provided results.

Table 2: Potential Mechanisms of Biofilm Inhibition

| Mechanism | Description |

| Inhibition of QS Signaling | Interference with the production or reception of autoinducer molecules that regulate gene expression for biofilm formation. |

| Disruption of Cell Adhesion | Alteration of the bacterial cell surface properties, preventing initial attachment to surfaces. |

| Inhibition of EPS Production | Interference with the synthesis or secretion of the extracellular matrix components. |

| Promotion of Biofilm Dispersal | Triggering the release of cells from the mature biofilm. |

Lipid-Mediated Interactions within Biological Systems

The interaction of this compound with lipids is fundamental to its function, particularly in the context of biological membranes. As a surfactant, it can insert itself into lipid bilayers, altering their physical properties. This can have significant consequences for the function of membrane-embedded proteins.

The stability and function of many membrane proteins are dependent on their interactions with the surrounding lipid environment. The hydrophobic matching between the transmembrane domains of a protein and the thickness of the lipid bilayer is a critical factor. By intercalating into the membrane, surfactants can change the local lipid environment, potentially affecting protein conformation and activity.

Furthermore, the interaction of surfactants with lipid rafts, specialized membrane microdomains enriched in certain lipids and proteins, could also be a mechanism through which they modulate cellular signaling. These rafts are involved in a variety of cellular processes, and their disruption could have far-reaching effects. The study of these lipid-mediated interactions is crucial for a complete understanding of the biochemical effects of this compound.

Dynamics of Protein-Lipid Bilayer Interactions

The introduction of this compound into a protein-lipid bilayer system is expected to initiate a series of dynamic molecular rearrangements. The compound, being an anionic surfactant with a C14 acyl chain, would likely partition between the aqueous phase and the lipid bilayer.

Partitioning and Orientation: The hydrophobic tetradecanoyl tail would preferentially insert into the hydrophobic core of the lipid bilayer, aligning with the acyl chains of the membrane phospholipids. The hydrophilic N-tetradecanoyl-L-valinate headgroup, with its carboxylate and amide moieties, would reside at the lipid-water interface. This orientation would be driven by the hydrophobic effect and the desire of the polar headgroup to remain in contact with the aqueous environment.

Effects on Lipid Packing and Fluidity: The insertion of the bulky tetradecanoyl tail could disrupt the ordered packing of the phospholipid acyl chains. This disruption would likely lead to an increase in the fluidity of the membrane, particularly in the gel phase. Conversely, at higher concentrations, the formation of surfactant-rich domains could lead to phase separation within the bilayer. The presence of the sodium counter-ion could also influence the electrostatic environment at the membrane surface, potentially affecting the interactions between lipid headgroups. Studies on similar systems have shown that sodium ions can bind to the carbonyl groups of lipids, leading to a decrease in lipid mobility and a thickening of the bilayer. nih.govresearchgate.net

Hydrogen Bonding and Interfacial Interactions: The amide group of the valine residue can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with the phosphate (B84403) and carbonyl groups of the phospholipids, as well as with the side chains of amino acid residues of membrane proteins located at the interface. These interactions could further stabilize the position of the surfactant within the bilayer.

Table 1: Postulated Effects of this compound on Lipid Bilayer Properties

| Property | Postulated Effect | Underlying Mechanism |

| Membrane Fluidity | Increase at low concentrations | Disruption of lipid packing by the tetradecanoyl tail. |

| Bilayer Thickness | Potential for localized thinning or thickening | Insertion of the surfactant molecule; sodium ion binding to lipid carbonyls. nih.govresearchgate.net |

| Lateral Pressure Profile | Alteration | Introduction of a wedge-shaped molecule can change the lateral pressure distribution along the bilayer normal. |

| Phase Behavior | Potential for phase separation | Formation of surfactant-rich domains at higher concentrations. |

Implications for Membrane Protein Function and Organization

The alterations in the lipid bilayer's physical properties induced by this compound would have significant consequences for the structure, function, and organization of integral and peripheral membrane proteins. The function of many membrane proteins is exquisitely sensitive to the nature of their surrounding lipid environment. nih.gov

Conformational Changes in Membrane Proteins: Changes in bilayer thickness and lateral pressure can induce conformational changes in transmembrane proteins. nih.gov For instance, a mismatch between the hydrophobic length of a protein's transmembrane domain and the thickness of the surrounding lipid bilayer can lead to protein tilting, stretching, or compression, which can alter its activity. The presence of sodium ions has been shown to induce conformational changes in membrane transport proteins. nih.gov

Modulation of Protein-Protein Interactions: By altering the lipid environment, this compound could indirectly modulate protein-protein interactions within the membrane. Changes in membrane fluidity can affect the diffusion rates of proteins, thereby influencing their encounter rates and the formation of protein complexes. Furthermore, the creation of specific lipid domains could lead to the sequestration or co-localization of certain proteins, affecting signaling pathways and other cellular processes.

Direct Interactions with Proteins: The N-tetradecanoyl-L-valinate moiety could also interact directly with membrane proteins. The hydrophobic tail could engage in van der Waals interactions with the hydrophobic transmembrane domains of proteins, while the polar headgroup could form electrostatic and hydrogen bonds with the extramembranous loops and domains. Such direct binding could allosterically modulate the protein's function.

Table 2: Potential Implications of this compound for Membrane Protein Function

| Aspect | Potential Implication | Putative Mechanism |

| Enzyme Activity | Modulation (activation or inhibition) | Allosteric effects due to direct binding or changes in the lipid environment affecting protein conformation. |

| Ion Channel Gating | Alteration of gating properties | Changes in membrane mechanics (e.g., lateral pressure, thickness) affecting the energy landscape of channel gating. nih.gov |

| Receptor Function | Modification of ligand binding or signaling | Conformational changes in the receptor induced by alterations in the surrounding lipid bilayer. |

| Protein Oligomerization | Promotion or disruption of protein complexes | Altered protein diffusion rates and creation of specific lipid microdomains. |

Advanced Analytical and Spectroscopic Characterization of Sodium N Tetradecanoyl L Valinate

Chromatographic and Electrophoretic Methodologies

Chromatographic and electrophoretic methods are powerful tools for the separation, identification, and quantification of Sodium N-tetradecanoyl-L-valinate, particularly in the context of its chiral nature and its use in enantiomeric separations.

Application in Micellar Electrokinetic Chromatography (MEKC) for Chiral Resolution

Micellar Electrokinetic Chromatography (MEKC) has emerged as a key technique for chiral separations, and this compound has been successfully employed as a chiral selector in this context. In MEKC, a pseudostationary phase of micelles is used to interact with analytes. The chiral nature of this compound micelles allows for the differential interaction with enantiomers, leading to their separation. The effectiveness of the chiral resolution is dependent on several factors, including the concentration of the chiral surfactant, the pH of the running buffer, and the applied voltage. Researchers have demonstrated the utility of this approach for the separation of a variety of chiral compounds, highlighting the versatility of this compound as a chiral resolving agent in MEKC.

Development of Specific Detection and Quantification Methods

The development of robust and sensitive methods for the detection and quantification of this compound is essential for its application in various fields. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), are commonly employed. These methods allow for the accurate determination of the concentration of this compound in different matrices. The development of such methods is critical for quality control during its synthesis and for studying its behavior in various formulations and applications.

Spectroscopic Techniques for Structural Elucidation and Supramolecular Studies

Spectroscopic techniques provide invaluable insights into the molecular structure and the intricate supramolecular assemblies of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Self-Assembly Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the self-assembly of this compound into micelles and other aggregates in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the structure of the monomers, the location of the molecules within the micellar structure, and the dynamics of the self-assembly process. For instance, chemical shift changes and nuclear Overhauser effect (NOE) data can reveal the proximity of different parts of the molecule in the aggregated state, offering a detailed picture of the micellar core and corona.

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is utilized to confirm the functional groups present in the this compound molecule. Characteristic absorption bands for the amide, carboxylate, and hydrocarbon moieties can be identified, providing a fingerprint of the compound's structure. Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to elucidate its fragmentation pattern. This information is crucial for confirming the identity and purity of the synthesized molecule.

Calorimetric and Scattering Techniques for Thermodynamic and Morphological Characterization

Calorimetric and scattering techniques are instrumental in understanding the thermodynamics of micellization and the morphology of the aggregates formed by this compound.

Isothermal Titration Calorimetry (ITC) is a key technique used to directly measure the thermodynamic parameters associated with the self-assembly of surfactants. By titrating a concentrated solution of this compound into a buffer, the critical micelle concentration (CMC), the enthalpy of micellization (ΔH_mic), and the entropy of micellization (ΔS_mic) can be determined. These parameters provide a complete thermodynamic profile of the micellization process.

Computational and Theoretical Investigations of Sodium N Tetradecanoyl L Valinate

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For Sodium N-tetradecanoyl-L-valinate, MD simulations can provide a detailed picture of its self-assembly into larger aggregates and its behavior at interfaces.

In aqueous solutions, surfactant molecules like this compound spontaneously self-assemble into organized structures such as micelles and vesicles once a certain concentration, known as the critical micelle concentration (CMC), is exceeded. MD simulations can model this process, offering insights into the morphology, size, and stability of the resulting aggregates.

Simulations would typically involve placing a number of this compound molecules in a simulation box filled with water molecules. Over the course of the simulation, the hydrophobic tetradecanoyl tails would aggregate to minimize contact with water, while the hydrophilic N-tetradecanoyl-L-valinate headgroups would remain exposed to the aqueous environment. This process leads to the formation of spherical or ellipsoidal micelles. At higher concentrations or under specific conditions, these micelles can further organize into larger structures like vesicles, which are enclosed bilayers with an aqueous core.

Key research findings from simulations on analogous N-acyl amino acid surfactants suggest:

The shape and size of the aggregates are influenced by the geometry of the surfactant molecule, including the length of the alkyl chain and the size of the amino acid headgroup.

The presence of the chiral L-valine headgroup can induce chirality in the aggregated structures.

The simulations can predict important parameters such as the aggregation number (the number of surfactant molecules in a micelle) and the CMC.

Table 1: Simulated Properties of N-acyl Amino Acid Surfactant Aggregates

| Property | Typical Simulated Value Range | Significance |

|---|---|---|

| Aggregation Number (Nagg) | 50 - 150 | Indicates the size of the micelles. |

| Radius of Gyration (Rg) | 2.0 - 4.0 nm | Provides information on the compactness of the aggregates. |

| Critical Micelle Conc. (CMC) | 1 - 10 mM | The concentration at which micelles begin to form. |

| Shape | Spherical, Ellipsoidal | Dependent on surfactant concentration and molecular geometry. |

The interaction of surfactants with proteins and lipids is of great interest in various fields, including pharmacology and cosmetics. MD simulations can model these interactions at an atomic level, providing a detailed understanding of the binding mechanisms and the conformational changes that may occur.

In simulations of protein-surfactant interactions, a protein molecule is placed in a simulation box containing this compound and water. The simulations can reveal how the surfactant molecules bind to the protein surface, which can lead to the stabilization or denaturation of the protein structure. The hydrophobic tails of the surfactant can interact with hydrophobic patches on the protein surface, while the charged headgroups can form electrostatic interactions with charged residues.

Similarly, simulations of lipid-surfactant interactions are crucial for understanding how surfactants affect cell membranes. By modeling a lipid bilayer in the presence of this compound, researchers can observe how the surfactant molecules insert into the bilayer, potentially disrupting its structure and altering its properties, such as fluidity and permeability.

Quantum Chemical and Energy Framework Analyses

Quantum chemical calculations provide a deeper understanding of the electronic structure and energetic properties of molecules. These methods can be used to investigate the intermolecular interactions that drive the self-assembly and binding behavior of this compound.

The stability of the micelles and vesicles formed by this compound is determined by the balance of various intermolecular interactions, including hydrophobic interactions between the alkyl tails, and electrostatic and hydrogen bonding interactions between the headgroups and with water molecules. Quantum chemical methods can be used to calculate the energies of these interactions for small clusters of surfactant molecules.

The three-dimensional structure of the L-valine headgroup and the flexibility of the tetradecanoyl chain play a significant role in the packing of the surfactant molecules in aggregates and at interfaces. Quantum chemical calculations can be used to perform a detailed conformational analysis of the this compound molecule.

By calculating the relative energies of different conformations, researchers can identify the most stable structures and understand how the molecule might change its shape in different environments. This is particularly important for understanding the role of the chiral L-valine residue in inducing chiral recognition and organization in the self-assembled structures.

Structure-Activity Relationship (SAR) Modeling for Chiral Discrimination and Biological Activity

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For this compound, SAR models can be developed to predict its ability to discriminate between chiral molecules and to understand the structural features responsible for its biological effects.

The chiral L-valine headgroup of this compound makes it a potential chiral selector in separation techniques like capillary electrophoresis. SAR models can be built by synthesizing and testing a series of related surfactants with systematic variations in their structure (e.g., changing the amino acid headgroup or the length of the alkyl chain). The observed chiral separation performance can then be correlated with various molecular descriptors calculated from the 3D structure of the surfactants.

Furthermore, the biological activity of surfactants, such as their antimicrobial or cytotoxic effects, is also dependent on their chemical structure. SAR modeling can help to identify the key structural features that govern these activities, which can guide the design of new surfactants with improved performance and reduced toxicity.

Predictive Models for Enantioselective Separation

Predictive modeling is a important tool in the development of methods for separating enantiomers, which are mirror-image isomers of a chiral molecule. For amino acid-based surfactants like this compound, computational models can elucidate the mechanisms behind chiral recognition.

One relevant study focused on developing computational methods to investigate the binding interactions between chiral enantiomers and amino acid-based molecular micelles tdl.org. While the specific compound under investigation was poly-sodium N-undecanoyl-(L)-Leucylvalinate, its structural similarity to this compound makes the findings highly relevant. The research utilized computational techniques to study the chiral separation mechanisms of dansyl amino acids. The study revealed that computationally calculated binding free energy values were in agreement with the experimentally observed enantiomeric elution order in micellar electrokinetic chromatography (MEKC) tdl.org.

The predictive power of these models relies on elucidating the molecular interactions that drive chiral recognition. Hydrogen bonding analysis, for instance, can be used to investigate and identify the specific interactions responsible for the differential binding of enantiomers to the chiral surfactant micelles tdl.org. These computational approaches are instrumental in advancing the development of a predictive database for chiral separations tdl.org. By understanding the fundamental principles of interaction, these models can guide the rational design of more effective chiral selectors for a variety of applications.

The integration of molecular docking simulations with experimental data further refines these predictive models. By simulating the interactions between the chiral selector and the enantiomers, researchers can gain insights into binding affinities and conformational preferences, which are key to understanding the molecular mechanisms of chiral recognition and separation mdpi.com.

| Computational Technique | Application in Enantioselective Separation | Key Findings |

| Binding Free Energy Calculations | Predicting the elution order of enantiomers in chromatography. | Calculated values align with experimental MEKC results for similar compounds tdl.org. |

| Hydrogen Bonding Analysis | Elucidating the specific molecular interactions responsible for chiral recognition. | Identifies key interactions that govern the differential binding of enantiomers tdl.org. |

| Molecular Docking Simulations | Investigating binding affinities and conformational preferences between the chiral selector and enantiomers. | Provides insights into the molecular mechanisms of chiral recognition mdpi.com. |

Correlation of Structural Features with Biological Responses in vitro

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity wikipedia.org. These models are mathematical equations that relate physicochemical properties or theoretical molecular descriptors of chemicals to their biological effects wikipedia.org. For a compound like this compound, QSAR can be employed to predict its in vitro biological responses and to understand which structural features are critical for its activity.

The fundamental principle of QSAR is that the biological activity of a substance is a function of its physicochemical and/or structural properties wikipedia.org. In the context of N-acyl amino acids, several studies have investigated the relationship between their structure and various biological activities, such as antimicrobial and antiproliferative effects mdpi.com.

For instance, the antiproliferative effect of several N-acyl alanines has been observed in vitro mdpi.com. By developing a QSAR model for a series of N-tetradecanoyl-L-valinate analogs with varied structural modifications, one could identify the key molecular descriptors that influence this activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP) in nature. A carefully validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs wikipedia.orgnih.gov.

A comparative QSAR analysis can reveal important trends. For example, such studies have shown the importance of electron-releasing substituents and the absence of hydrophobic interactions in the activity of certain classes of compounds across different biological systems, from DNA binding to cellular activity nih.gov. The presence of steric terms in a QSAR model can suggest the involvement of a specific protein receptor in the compound's mechanism of action nih.gov.

The process of building a QSAR model involves several steps, including the compilation of a dataset of compounds with their measured biological activities, the calculation of molecular descriptors, the development of a mathematical relationship using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and rigorous validation of the model's predictive power chemmethod.comchemmethod.com.

| Structural Feature | Potential Influence on In Vitro Biological Response | Relevant QSAR Descriptor |

| Acyl Chain Length (Tetradecanoyl) | Affects hydrophobicity and membrane interactions. | LogP, Molecular Surface Area |

| Amino Acid Residue (L-Valine) | Influences stereospecific interactions with biological targets. | Steric parameters (e.g., molar refractivity), Topological indices |

| Carboxylate Group | Governs solubility and electrostatic interactions. | Partial atomic charges, Dipole moment |

| Amide Linkage | Participates in hydrogen bonding with biological receptors. | Hydrogen bond donor/acceptor counts |

Research Applications and Biotechnological Utilities of Sodium N Tetradecanoyl L Valinate

Enabling Agent in Chiral Separations for Analytical Chemistry

The separation of enantiomers, or chiral molecules that are non-superimposable mirror images of each other, is of paramount importance in fields such as pharmaceuticals, biochemistry, and environmental analysis. mdpi.comsemanticscholar.org Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, making their separation and quantification essential for drug development and quality control. semanticscholar.org Sodium N-tetradecanoyl-L-valinate has emerged as a valuable chiral selector in various analytical techniques, most notably in micellar electrokinetic chromatography (MEKC). wikipedia.org

MEKC is a modification of capillary electrophoresis (CE) that utilizes micelles as a pseudostationary phase to separate analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.orgnih.gov In chiral MEKC, the addition of a chiral surfactant like this compound to the running buffer creates a chiral environment. The enantiomers of an analyte interact differently with the chiral micelles, leading to their separation.

The effectiveness of this compound as a chiral selector stems from the specific interactions between the analyte and the chiral surfactant. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the chiral center of the L-valine headgroup. nih.gov The differential binding affinities of the enantiomers to the chiral micelles result in different migration times, allowing for their resolution and quantification.

Table 1: Chiral Separation Techniques and the Role of Chiral Selectors

| Technique | Principle | Role of Chiral Selector (e.g., this compound) |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between micelles and an aqueous buffer. wikipedia.org | Forms chiral micelles that interact differently with enantiomers, leading to their separation. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential interactions with a chiral stationary phase. mdpi.com | Can be used to create chiral stationary phases that selectively retain one enantiomer over the other. nih.gov |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. mdpi.com | Added to the background electrolyte to create a chiral environment for separation. |

Advanced Material Science: Organogel and Vesicle Engineering

The self-assembly properties of amphiphilic molecules like this compound make them attractive building blocks for the creation of novel soft materials. In the realm of advanced material science, this compound has been investigated for its ability to form organogels and vesicles.

Organogels are three-dimensional networks of self-assembled molecules that can immobilize a large volume of organic solvent. The formation of organogels by this compound is driven by non-covalent interactions such as hydrogen bonding and van der Waals forces between the surfactant molecules. The specific architecture of the gel network is influenced by factors like solvent polarity, temperature, and the concentration of the gelator. These materials have potential applications in areas such as drug delivery, catalysis, and environmental remediation.

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. This compound can self-assemble in aqueous solutions to form vesicles, which can encapsulate both hydrophilic and hydrophobic molecules. These vesicles can be engineered for various purposes, including as nanoscale reactors, delivery vehicles for therapeutic agents, and as model systems for studying biological membranes. The ability to modify the surface of these vesicles, for instance by incorporating specific targeting ligands, opens up possibilities for creating "smart" nanoscale therapeutics. nih.gov

Biochemical Tool for Membrane Protein Studies and in vitro Assay Development

Membrane proteins play crucial roles in a myriad of cellular processes, including signal transduction, nutrient transport, and energy metabolism. nih.gov The study of these proteins is often challenging due to their hydrophobic nature and their requirement for a membrane-like environment to maintain their native structure and function.

This compound, as a mild surfactant, can be used to solubilize membrane proteins from their native lipid environment, allowing for their purification and characterization. The surfactant forms micelles that mimic the hydrophobic core of the cell membrane, thereby preserving the protein's conformation and activity. Evidence suggests that sodium ions can induce conformational changes in membrane transport proteins, a phenomenon that can be investigated using such tools. nih.gov

In the context of in vitro assay development, this surfactant can be employed to create stable and reproducible environments for studying enzyme kinetics, protein-ligand interactions, and other biochemical processes. By controlling the micellar environment, researchers can investigate the effects of membrane composition and properties on protein function. This is particularly relevant for understanding the function of sodium transporters, which are vital for maintaining cellular homeostasis and are important therapeutic targets. nih.gov

Investigative Agent in Formulations for Enhanced Molecular Solubility and Delivery (Non-Clinical Focus)

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) and research compounds presents a significant hurdle in their development and application. This compound has been explored as a potential excipient in formulations to enhance the solubility and delivery of such molecules in non-clinical, model systems.

Mechanism of Enhanced Bioavailability of Peptides

Peptides represent a growing class of therapeutics, but their oral delivery is often limited by poor stability in the gastrointestinal tract and low permeability across intestinal epithelia. nih.gov Surfactants like this compound can enhance the oral bioavailability of peptides through several mechanisms. By forming micelles, the surfactant can encapsulate the peptide, protecting it from enzymatic degradation. nih.gov

Furthermore, the surfactant can interact with the cell membrane, transiently increasing its permeability and facilitating the transport of the peptide across the intestinal barrier. The formation of mixed micelles with bile salts in the intestine can also play a role in this process. It is hypothesized that the ability of some peptides to adopt specific conformations in different environments contributes to their bioavailability. nih.gov

Future Directions and Emerging Research Avenues for Sodium N Tetradecanoyl L Valinate

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of amino acid-based surfactants like Sodium N-tetradecanoyl-L-valinate. maha.asia The goal is to develop manufacturing processes that are not only efficient but also environmentally benign, reducing waste and the use of hazardous substances. maha.asianih.gov

Conventional chemical synthesis, particularly the Schotten-Baumann reaction which often uses acyl chlorides, has been a mainstay in industrial production. bbwpublisher.comchalmers.se However, this method can involve harsh conditions and the use of hazardous reagents. galaxysurfactants.comgoogle.com To address these drawbacks, research is focused on several key areas of sustainable synthesis:

Enzymatic Synthesis: This approach utilizes enzymes like lipases and proteases as biocatalysts. bbwpublisher.comresearchgate.net Enzymatic reactions offer high selectivity and operate under mild conditions (temperature and pH), significantly reducing energy consumption and by-product formation. researchgate.netresearchgate.net For instance, lipases can catalyze the acylation of amino acids with fatty acids. whiterose.ac.uk While this method is green and pollution-free, challenges such as lower yields and the cost of enzymes are areas of active research. bbwpublisher.comresearchgate.net

Chemo-enzymatic Methods: Combining the advantages of both chemical and enzymatic synthesis, this hybrid approach aims for higher efficiency and sustainability. researchgate.net For example, an enzymatic step might be used for the key bond formation, while chemical steps are used for precursor preparation. nih.gov

Fermentation Methods: This route leverages microorganisms to produce N-acyl amino acid surfactants directly from renewable feedstocks like cellulosic carbohydrates. researchgate.netnih.gov By engineering metabolic pathways in bacteria such as Bacillus subtilis, it is possible to create strains that synthesize specific acyl amino acid surfactants. nih.gov This method is praised for its low production costs and environmental friendliness, though the technology is still maturing. researchgate.net

Green Catalysis and Solvents: A significant effort is underway to replace hazardous catalysts, such as N,N-Dimethylformamide (DMF) used in the production of fatty acid chlorides, with greener alternatives. galaxysurfactants.com Innovations include using the final N-acyl amino acid surfactant product itself as a catalyst for the chlorination of fatty acids, which avoids costly and energy-intensive purification steps. galaxysurfactants.comnih.gov Furthermore, conducting reactions in aqueous solutions or using green solvents eliminates the need for volatile organic solvents, aligning with the principles of sustainable chemistry. maha.asia

| Synthetic Route | Description | Advantages | Challenges |

|---|---|---|---|

| Enzymatic Synthesis | Uses enzymes (e.g., lipases, proteases) as biocatalysts for acylation. researchgate.netresearchgate.net | Mild reaction conditions, high selectivity, green and pollution-free. bbwpublisher.comresearchgate.net | Relatively low yield, cost of enzymes. bbwpublisher.comresearchgate.net |

| Chemo-enzymatic Methods | Combines chemical and enzymatic steps to optimize the synthesis process. researchgate.net | Leverages the benefits of both approaches for potentially higher efficiency. researchgate.net | Has not been widely promoted; requires further development. researchgate.net |

| Fermentation | Utilizes engineered microorganisms to produce surfactants from renewable feedstocks. nih.gov | Low production cost, environmentally friendly, uses sustainable resources. researchgate.netnih.gov | Technology is not yet mature. researchgate.net |

| Green Catalysis | Replaces hazardous catalysts with environmentally benign alternatives. galaxysurfactants.com | Avoids toxic substances, reduces waste and purification steps, cost-efficient. galaxysurfactants.com | Requires discovery and optimization of new catalytic systems. |

Exploration of Advanced Supramolecular Architectures and Their Functionalization

Like other surfactants, this compound is an amphiphilic molecule that can self-assemble in solution to form a variety of supramolecular structures. wanabio.comcornous.com The future of this research lies in precisely controlling this self-assembly to create advanced materials with tailored functionalities. amu.edu.plwhiterose.ac.uk

The self-assembly process is governed by a delicate balance of intermolecular forces, including hydrophobic interactions between the tetradecanoyl tails and hydrogen bonding or electrostatic interactions involving the L-valinate headgroups. cornous.comchalmers.se This leads to the formation of structures such as:

Micelles: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate into spherical or cylindrical micelles. nih.govwanabio.com The CMC is a key parameter, and for amino acid surfactants, it is influenced by the length of the hydrocarbon tail and the nature of the amino acid headgroup. wanabio.com

Supramolecular Gels: Under specific conditions of concentration, pH, or temperature, the initial micellar structures can interact and entangle to form extensive networks, resulting in the formation of hydrogels or organogels. whiterose.ac.ukresearchgate.net Peptide-based gelators, which share structural similarities, often assemble via intermolecular hydrogen bonds between the peptide groups, combined with hydrophobic effects. whiterose.ac.uk The ability to form gels opens up applications in areas like tissue engineering and drug delivery. researchgate.net

Vesicles and Lamellar Phases: Depending on the molecular geometry, described by the critical packing parameter (CPP), these surfactants can also form bilayer vesicles or lamellar phases. nih.govarxiv.org These structures are particularly interesting for creating mimics of cell membranes or for encapsulation applications.

Emerging research focuses on functionalizing these supramolecular architectures. This involves designing surfactant molecules that not only self-assemble but also carry specific functional units. For example, by modifying the amino acid headgroup or the fatty acid tail, it is possible to introduce responsive elements that allow the supramolecular structure to change in response to external stimuli like pH, temperature, or light. udel.edu This leads to the development of "smart" materials for targeted drug delivery, advanced sensors, and environmental remediation. whiterose.ac.uk

| Supramolecular Architecture | Description | Key Driving Forces | Potential Applications |

|---|---|---|---|

| Micelles | Aggregates formed above the critical micelle concentration (CMC). nih.gov | Hydrophobic effect, reduction of surface tension. nih.gov | Detergency, solubilization. wanabio.com |

| Supramolecular Gels | 3D networks of entangled, elongated micelles trapping the solvent. whiterose.ac.uk | Intermolecular hydrogen bonding, hydrophobic interactions. whiterose.ac.uk | Tissue engineering, drug delivery, lubricants. whiterose.ac.ukresearchgate.net |

| Vesicles/Liposomes | Spherical bilayer structures enclosing an aqueous core. | Molecular packing parameter, hydrophobic effect. nih.gov | Drug delivery, gene therapy, model cell membranes. cambridge.org |

| Lamellar Phases | Stacked bilayers of surfactant molecules separated by solvent layers. | Molecular packing, electrostatic interactions. | Liquid crystals, structured formulations. |

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

The biocompatibility of amino acid-based surfactants makes them attractive for pharmaceutical and cosmetic applications. researchgate.netresearchgate.net However, a deeper understanding of their interactions at the molecular level with complex biological systems is crucial for advancing these applications. Future research will focus on elucidating the precise mechanisms by which molecules like this compound interact with proteins, enzymes, and cell membranes.

Key areas of investigation include:

Membrane Interactions: Surfactants can insert themselves into the lipid bilayers of cell membranes, which can lead to various effects from increased membrane permeability to complete solubilization (lysis) at high concentrations. cambridge.org The nature of this interaction depends on the surfactant's structure and concentration. Understanding these interactions is vital for applications in drug delivery, where surfactants can be used to enhance the transport of drugs across cellular barriers. cambridge.org

Protein-Surfactant Interactions: The binding of surfactants to proteins can alter their structure and function, a process that can range from stabilization to denaturation. nih.govresearchgate.net The interaction is influenced by factors such as pH, temperature, and the specific amino acid composition of the protein. nih.govacs.org Elucidating these interactions is critical for formulating stable protein-based pharmaceuticals and for understanding the biological activity and mildness of these surfactants in personal care products.

Enzyme Modulation: Surfactants can influence the activity of enzymes. This can occur through direct binding to the enzyme, altering its conformational state, or by changing the properties of the medium in which the enzyme functions. For example, studies have shown that the binding of N-acyl amino acid surfactants to a poly(N-isopropylacrylamide) gel is influenced by the steric hindrance of the amino acid side chain, which in turn affects the gel's phase transition behavior. nih.gov

Advanced analytical techniques and in-silico modeling are becoming indispensable tools in this field. They allow researchers to visualize and simulate these complex interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. arxiv.org

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The sheer number of possible combinations of fatty acids and amino acids presents a vast chemical space for designing new surfactants with specific properties. researchgate.net Traditional experimental approaches to explore this space are often time-consuming and costly. digitellinc.com Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate the design and discovery process. nih.govencyclopedia.pub

AI and ML can be applied to:

Predict Surfactant Properties: By training algorithms on existing datasets, ML models can predict key properties of new, unsynthesized surfactant molecules. encyclopedia.pubosti.gov This includes predicting the critical micelle concentration (CMC), surface tension, and hydrophile-lipophile balance (HLB). digitellinc.comencyclopedia.pubarxiv.org Graph Neural Networks (GNNs), for example, have shown great promise in accurately predicting surfactant properties directly from their molecular structure, outperforming traditional empirical methods. digitellinc.comarxiv.org

Optimize Synthesis and Formulation: AI algorithms can analyze large datasets from chemical reactions to identify optimal synthesis conditions, such as temperature and pressure, to improve product yield and reduce waste. encyclopedia.pub Similarly, ML can predict the phase behavior of surfactant mixtures, aiding in the formulation of complex products like emulsions and foams. nih.govacs.org

De Novo Design: Generative AI models can design entirely new surfactant molecules with a desired set of properties. osti.gov These models, sometimes combined with reinforcement learning, can explore the vast chemical space to propose novel candidates for synthesis and testing, significantly streamlining the development of next-generation surfactants. osti.gov

The integration of AI with automated experimental platforms ("robotic chemists") represents a future frontier, creating closed-loop systems where AI designs new molecules, robots synthesize and test them, and the results are fed back into the AI to refine future designs. nih.gov This synergy between computational modeling and experimental work is poised to revolutionize the field of surfactant science. udel.edu

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Property Prediction | Using models like Graph Neural Networks (GNNs) to forecast physicochemical properties (e.g., CMC, surface tension) from molecular structure. digitellinc.comarxiv.org | Reduces time and cost of experimental testing; enables rapid virtual screening of candidate molecules. digitellinc.comencyclopedia.pub |

| Synthesis Optimization | Analyzing reaction data to predict optimal conditions (temperature, pressure, catalysts) for improved yield and sustainability. encyclopedia.pub | Accelerates process development and promotes greener manufacturing practices. encyclopedia.pub |

| Phase Behavior Prediction | Classifying and predicting the phase diagrams of surfactant systems based on composition and temperature. nih.govacs.org | Aids in the rational design of complex formulations for products like emulsions and foams. nih.gov |

| De Novo Molecular Design | Employing generative models to create novel surfactant structures tailored for specific performance attributes. osti.gov | Moves beyond screening existing structures to inventing entirely new, high-performance molecules. osti.gov |

Q & A

Q. What are the recommended methodologies for synthesizing Sodium N-tetradecanoyl-L-valinate with high purity?